molecular formula C20H10F2O4S B11417082 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate

Cat. No.: B11417082
M. Wt: 384.4 g/mol
InChI Key: UQTBUWVLIIJMKZ-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate is a complex organic compound that features both fluorine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorophenyl isothiocyanate with 2-fluorobenzoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity. Additionally, the sulfur atom can participate in redox reactions, potentially altering the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic Acid: Shares the fluorobenzoate moiety but lacks the benzoxathiol structure.

    4-Fluorophenyl Isothiocyanate: Contains the fluorophenyl group but differs in its functional groups.

    Benzoxathiol Derivatives: Compounds with similar benzoxathiol structures but different substituents.

Uniqueness

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate is unique due to its combination of fluorine and sulfur atoms within a single molecule. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C20H10F2O4S

Molecular Weight

384.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-fluorobenzoate

InChI

InChI=1S/C20H10F2O4S/c21-12-7-5-11(6-8-12)15-9-13(10-17-18(15)26-20(24)27-17)25-19(23)14-3-1-2-4-16(14)22/h1-10H

InChI Key

UQTBUWVLIIJMKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F)F

Origin of Product

United States

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